molecular formula C23H32O3 B044727 Avarol monoacetate CAS No. 122143-92-4

Avarol monoacetate

Cat. No. B044727
M. Wt: 356.5 g/mol
InChI Key: DRSPVCXBVVVLIJ-RAKGIWIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avarol monoacetate is a natural compound that is derived from marine sponges. It has been found to have significant potential in the field of drug discovery due to its various bioactivities.

Mechanism Of Action

The mechanism of action of avarol monoacetate is not fully understood. However, it has been found to inhibit the activity of various enzymes, including phosphodiesterase, which is involved in the regulation of cell growth and proliferation. Avarol monoacetate has also been found to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Avarol monoacetate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using avarol monoacetate in lab experiments is that it is a natural compound, which may have fewer side effects compared to synthetic compounds. However, avarol monoacetate is a complex molecule, which may make its synthesis difficult. Another limitation is that avarol monoacetate may have low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on avarol monoacetate. One direction is to investigate its potential as an anticancer agent. Another direction is to investigate its potential as an antiviral and antibacterial agent. Additionally, further research is needed to understand the mechanism of action of avarol monoacetate and to improve its bioavailability. Finally, the synthesis of avarol monoacetate needs to be optimized to make it more accessible for research purposes.
Conclusion:
In conclusion, avarol monoacetate is a natural compound with significant potential in the field of drug discovery. It has various bioactivities, including anticancer, antiviral, and antibacterial activities. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases. However, further research is needed to understand its mechanism of action and to improve its bioavailability.

Scientific Research Applications

Avarol monoacetate has been found to have various bioactivities, including anticancer, antiviral, and antibacterial activities. It has also been found to have anti-inflammatory and antioxidant properties. Due to these properties, avarol monoacetate has significant potential in the field of drug discovery.

properties

CAS RN

122143-92-4

Product Name

Avarol monoacetate

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] acetate

InChI

InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(26-17(3)24)9-10-20(18)25/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1

InChI Key

DRSPVCXBVVVLIJ-RAKGIWIYSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C

SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C

synonyms

avarol monoacetate
monoacetyl avarol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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